molecular formula C22H22N4 B7537062 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline

2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline

Cat. No.: B7537062
M. Wt: 342.4 g/mol
InChI Key: JDBVHYBVEROAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline is a complex organic compound that features both indole and quinoline moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline, on the other hand, is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. The combination of these two structures in a single molecule makes this compound a compound of significant interest in various fields of scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline is unique due to the combination of indole, quinoline, and piperazine moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21/h1-10,15,23H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBVHYBVEROAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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